1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-chloropyridine-2-carboxylic acid with difluoromethylpyrazole under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification techniques like crystallization or chromatography may be employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or nitro groups .
Scientific Research Applications
1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
1-(3-chloropyridin-2-yl)piperazine: Contains a piperazine ring instead of a pyrazole ring.
Uniqueness
1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both chloropyridine and difluoromethylpyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N3O2/c11-6-2-1-3-14-9(6)16-7(8(12)13)5(4-15-16)10(17)18/h1-4,8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLXIHFVNXZHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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